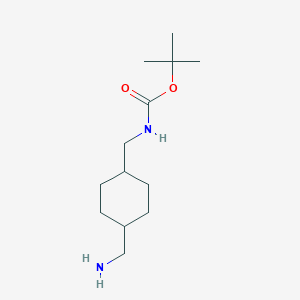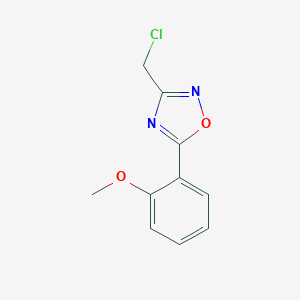
3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole and its derivatives involves several chemical reactions, highlighting the versatility and reactivity of the 1,2,4-oxadiazole ring. One common method includes the reaction of 5-chloro-2-methoxybenzoate with different aromatic carboxylic acids to form various 1,3,4-oxadiazole derivatives, characterized by spectral methods such as FT-IR, ^1H NMR, and mass spectrometry (Kumar et al., 2013).
Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole showcases an interesting arrangement where the oxadiazole ring forms a small dihedral angle with the directly bonded benzene ring, indicating a semi-planar configuration. This structural feature is critical for the compound's reactivity and interaction with other molecules (Wang et al., 2005).
Chemical Reactions and Properties
This compound participates in various chemical reactions, underlining the reactivity of the 1,2,4-oxadiazole ring. For example, the chloromethyl group can react with thioethers and other nucleophiles, leading to the synthesis of new derivatives with potential biological activity. The reactivity is influenced by the electron-withdrawing effect of the oxadiazole ring, which enhances the electrophilicity of the chloromethyl group (Rufenacht, 1972).
Physical Properties Analysis
The physical properties of 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole derivatives are influenced by their molecular structure. These compounds are typically solid at room temperature, with their melting points and solubilities depending on the nature of the substituents on the oxadiazole ring. The molecular arrangement also impacts the compound's crystalline structure and its interaction with light, contributing to its potential use in photoluminescent materials (Han et al., 2010).
Chemical Properties Analysis
The chemical properties of 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole are characterized by its reactivity towards nucleophiles, ability to undergo various chemical transformations, and its interaction with biological targets. These properties are essential for the compound's applications in medicinal chemistry, where it has been explored for its antibacterial activity. The oxadiazole ring serves as a key structural motif for the development of new pharmaceutical agents (Rai et al., 2009).
Applications De Recherche Scientifique
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
- Method : The process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results : This protocol allows for a valuable but previously unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
-
2-Methoxyphenyl Isocyanate: A Chemoselective Multitasking Reagent
- Field : Organic Chemistry
- Application : This research demonstrates the chemically stable urea linkage suitably employed for protection/deprotection of amino groups .
- Method : The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
- Results : The chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step .
- Star-shaped D–π–A Oligothiophenes with a Tris(2-methoxyphenyl)amine
- Field : Organic Chemistry
- Application : This research involves the synthesis of a series of star-shaped oligomers having a novel electron donating tris(2-methoxyphenyl)amine (m-TPA) core .
- Method : The m-TPA core is linked through a bithiophene or terthiophene π-bridge with electron-deficient alkyldicyanovinyl (alkyl-DCV) groups .
- Results : A comprehensive study of the oligomers was conducted .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
- Method : The process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results : This protocol allows for a valuable but previously unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
-
2-Methoxyphenyl Isocyanate: A Chemoselective Multitasking Reagent
- Field : Organic Chemistry
- Application : This research demonstrates the chemically stable urea linkage suitably employed for protection/deprotection of amino groups .
- Method : The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
- Results : The chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step .
Safety And Hazards
Propriétés
IUPAC Name |
3-(chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-5-3-2-4-7(8)10-12-9(6-11)13-15-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWLLEBVXDSRDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383884 | |
| Record name | 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |
CAS RN |
175205-61-5 | |
| Record name | 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)
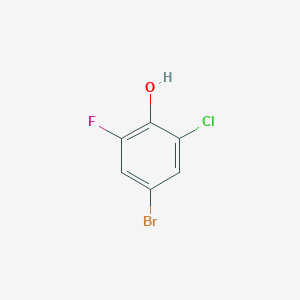
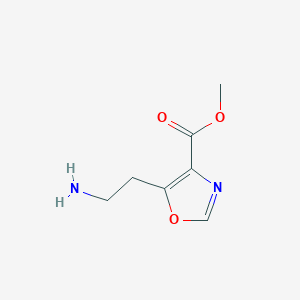

![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)
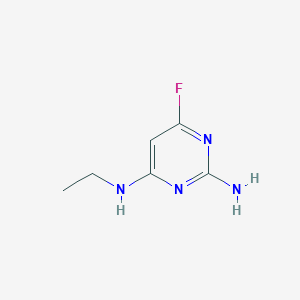


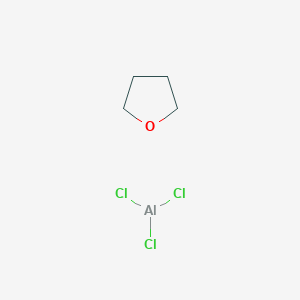

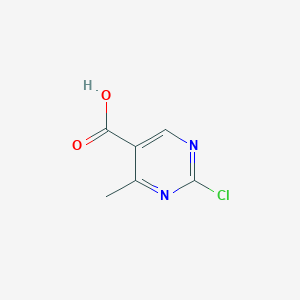
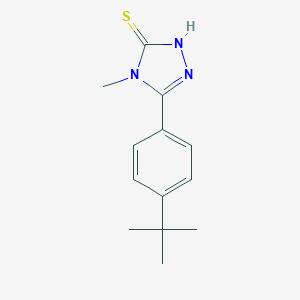
![2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B62463.png)
